

# A Comprehensive Technical Guide to 4-Chloro-2,6-difluorobenzamide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-Chloro-2,6-difluorobenzamide

CAS No.: 886500-36-3

Cat. No.: B1613283

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CAS Number: 886500-36-3

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Chloro-2,6-difluorobenzamide** is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a dichlorinated and fluorinated phenyl ring attached to an amide group, makes it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of **4-Chloro-2,6-difluorobenzamide**, with a particular focus on its emerging role in the development of innovative antibacterial agents.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **4-Chloro-2,6-difluorobenzamide** is essential for its effective utilization in synthetic and analytical applications.

**Table 1: Physicochemical Properties**

Property	Value	Reference
CAS Number	886500-36-3	[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClF <sub>2</sub> NO	[2]
Molecular Weight	191.56 g/mol	[2]
Appearance	Solid	[1]
Purity	Typically ≥97%	[1]

## Spectroscopic Data (Predicted)

While experimentally obtained spectra for **4-Chloro-2,6-difluorobenzamide** are not readily available in the public domain, the following data are predicted based on the analysis of structurally similar compounds, such as N-(4-chlorophenyl)-2,6-difluorobenzamide, and established spectroscopic principles.[3]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.20 - 7.30	m	2H	Aromatic CH
~ 6.0 - 7.0	br s	2H	-NH <sub>2</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 164	C=O (Amide)
~ 160 (dd, <sup>1</sup> JCF ≈ 250 Hz)	C-F
~ 135 (t, <sup>3</sup> JCF ≈ 10 Hz)	C-Cl
~ 112 (dd, <sup>2</sup> JCF ≈ 20 Hz)	C-H

The IR spectrum of **4-Chloro-2,6-difluorobenzamide** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

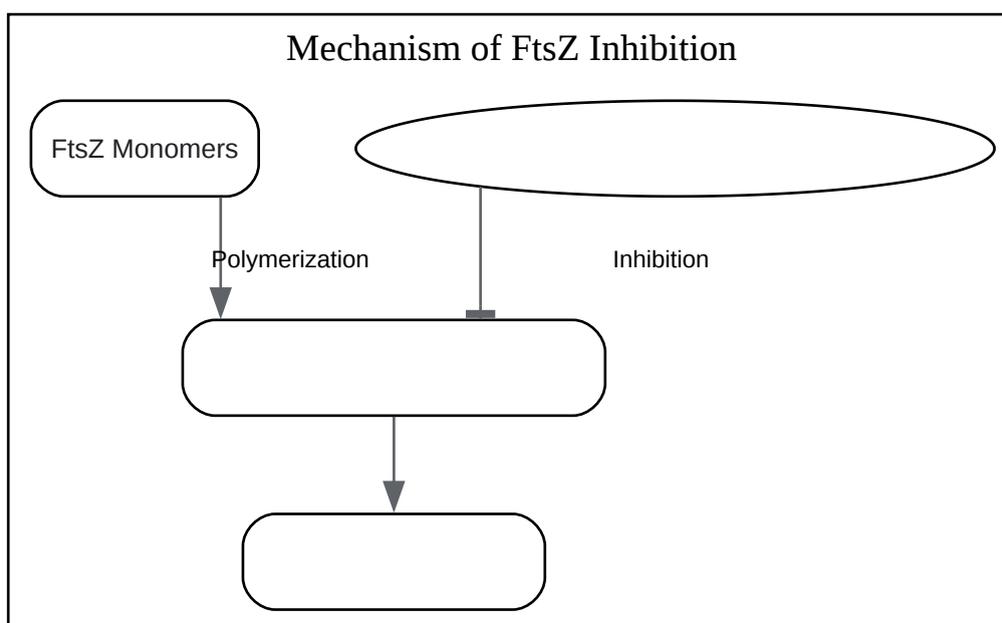
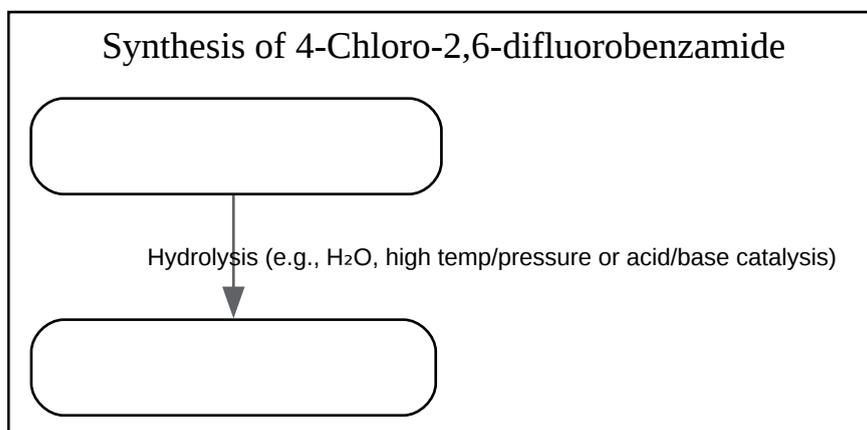
Wavenumber (cm <sup>-1</sup> )	Vibration
3400-3200	N-H stretch (amide)
~ 1680	C=O stretch (amide)
1600-1450	C=C stretch (aromatic)
1200-1000	C-F stretch
800-600	C-Cl stretch

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z 191, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately 33% of the M<sup>+</sup> peak intensity).

## Synthesis of 4-Chloro-2,6-difluorobenzamide

The most plausible and efficient synthetic route to **4-Chloro-2,6-difluorobenzamide** is through the hydrolysis of its corresponding nitrile precursor, 4-chloro-2,6-difluorobenzonitrile. This method is widely employed for the synthesis of related benzamides.<sup>[4][5]</sup>

## Synthetic Workflow Diagram



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Caption: Simplified diagram of FtsZ inhibition.

The **4-chloro-2,6-difluorobenzamide** core can be chemically modified to synthesize a library of compounds for screening as FtsZ inhibitors. The chlorine atom at the 4-position provides a handle for further functionalization, potentially leading to derivatives with improved potency and selectivity against various bacterial strains, including multidrug-resistant pathogens.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **4-Chloro-2,6-difluorobenzamide**.

## Table 5: GHS Hazard Information

Hazard Statement	Code
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

## Conclusion

**4-Chloro-2,6-difluorobenzamide** is a valuable and versatile building block with significant potential in medicinal chemistry. Its synthesis, primarily through the hydrolysis of the corresponding nitrile, is achievable through established chemical procedures. The core structure of this compound is particularly relevant for the development of novel FtsZ inhibitors, a promising avenue for combating antibiotic resistance. This technical guide provides a foundational understanding of **4-Chloro-2,6-difluorobenzamide**, empowering researchers and drug development professionals to explore its full potential in their scientific endeavors.

## References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Chloro-2,6-difluorobenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1613283#4-chloro-2-6-difluorobenzamide-cas-number\]](https://www.benchchem.com/product/b1613283#4-chloro-2-6-difluorobenzamide-cas-number)

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Address: 3281 E Guasti Rd

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